molecular formula C17H22N4OS B2861590 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one CAS No. 1798637-99-6

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one

Cat. No.: B2861590
CAS No.: 1798637-99-6
M. Wt: 330.45
InChI Key: FDOLLNFLMBDWKQ-UHFFFAOYSA-N
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Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Piperidine Ring Formation: The piperidine ring can be synthesized via a reductive amination reaction.

    Coupling Reactions: The triazole and piperidine rings are then coupled with the phenyl group through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biology: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity, while the phenyl group with the methylthio substituent can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-phenylpropan-1-one: Lacks the methylthio group, which may affect its biological activity.

    1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of a methylthio group, potentially altering its chemical reactivity and pharmacological profile.

Uniqueness

The presence of the methylthio group in 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one distinguishes it from similar compounds, potentially enhancing its reactivity and interaction with biological targets.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-23-16-5-2-14(3-6-16)4-7-17(22)20-11-8-15(9-12-20)21-13-10-18-19-21/h2-3,5-6,10,13,15H,4,7-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOLLNFLMBDWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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